molecular formula C16H24O5 B15170258 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid CAS No. 917981-33-0

4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid

Cat. No.: B15170258
CAS No.: 917981-33-0
M. Wt: 296.36 g/mol
InChI Key: JBFDFVDNZVLPHT-UHFFFAOYSA-N
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Description

4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with heptan-4-yloxy and dimethoxy groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid typically involves the esterification of 2,6-dimethoxybenzoic acid with 4-heptanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The heptan-4-yloxy and dimethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This modulation can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid: Unique due to its specific substituents.

    2,6-Dimethoxybenzoic acid: Lacks the heptan-4-yloxy group, resulting in different chemical properties.

    4-Heptanol: A simpler alcohol without the aromatic benzoic acid core.

Uniqueness

This compound stands out due to its combination of aromatic and aliphatic functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

917981-33-0

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

4-heptan-4-yloxy-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C16H24O5/c1-5-7-11(8-6-2)21-12-9-13(19-3)15(16(17)18)14(10-12)20-4/h9-11H,5-8H2,1-4H3,(H,17,18)

InChI Key

JBFDFVDNZVLPHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)OC1=CC(=C(C(=C1)OC)C(=O)O)OC

Origin of Product

United States

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